Perchloropyridazine
Overview
Description
Perchloropyridazine is a heterocyclic compound with the molecular formula C4Cl4N2. It is a derivative of pyridazine, where four chlorine atoms replace hydrogen atoms on the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perchloropyridazine can be synthesized through several methods. One common approach involves the chlorination of pyridazine. For instance, pyridazine can be treated with chlorine gas in the presence of a catalyst to yield tetrachloropyridazine. Another method involves the reaction of pyridazine with phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods: In industrial settings, tetrachloropyridazine is typically produced using large-scale chlorination processes. These processes often involve the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete chlorination of the pyridazine ring .
Chemical Reactions Analysis
Types of Reactions: Perchloropyridazine undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and cyclization reactions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: this compound reacts with nucleophiles such as amines and thiols.
Reduction: this compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully dechlorinated products.
Cyclization: It can undergo cyclization reactions to form fused ring systems, which are valuable intermediates in organic synthesis.
Major Products Formed: The major products formed from these reactions include mono- and di-substituted pyridazines, as well as various fused heterocyclic compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of tetrachloropyridazine and its derivatives often involves interaction with biological macromolecules. For instance, its antimicrobial activity is believed to result from the inhibition of essential enzymes in microbial cells. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Tetrazoles: Like tetrachloropyridazine, tetrazoles are nitrogen-containing heterocycles with significant biological activity.
Uniqueness: Perchloropyridazine is unique due to its high degree of chlorination, which imparts distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. Its ability to undergo selective nucleophilic substitution reactions at specific positions on the ring is particularly noteworthy .
Properties
IUPAC Name |
3,4,5,6-tetrachloropyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4N2/c5-1-2(6)4(8)10-9-3(1)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKMAPVHLBPKPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NN=C1Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290804 | |
Record name | tetrachloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20074-67-3 | |
Record name | Pyridazine, tetrachloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tetrachloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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